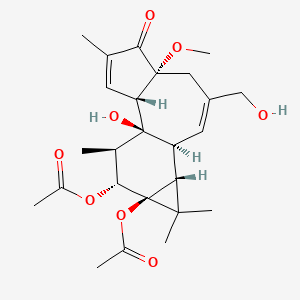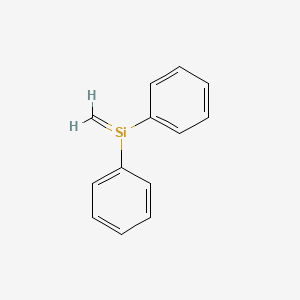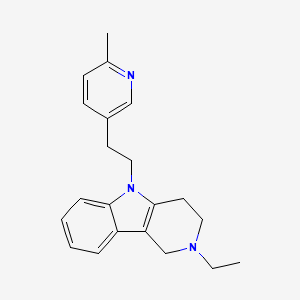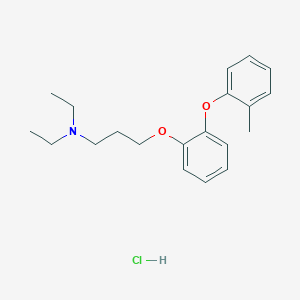
o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride: is a chemical compound with a complex structure that includes both phenyl and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Formation of the Intermediate Ether: This step involves the reaction of o-tolyl ether with 3-diethylaminopropanol under specific conditions to form the intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of o-(3-Diethylaminopropoxy)phenyl o-tolyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl or tolyl derivatives, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for studying the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or treatments.
Industry
In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it suitable for use in specialized applications, such as the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- o-(3-Diethylaminopropoxy)phenyl o-tolyl ether
- o-(3-Diethylaminopropoxy)phenyl o-tolyl ether acetate
- o-(3-Diethylaminopropoxy)phenyl o-tolyl ether sulfate
Uniqueness
What sets o-(3-Diethylaminopropoxy)phenyl o-tolyl ether hydrochloride apart from similar compounds is its specific hydrochloride form. This form may exhibit unique solubility, stability, and reactivity characteristics, making it particularly suitable for certain applications.
Properties
CAS No. |
26327-65-1 |
|---|---|
Molecular Formula |
C20H28ClNO2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
N,N-diethyl-3-[2-(2-methylphenoxy)phenoxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H27NO2.ClH/c1-4-21(5-2)15-10-16-22-19-13-8-9-14-20(19)23-18-12-7-6-11-17(18)3;/h6-9,11-14H,4-5,10,15-16H2,1-3H3;1H |
InChI Key |
PDVBHKGDHNVRTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC=C1OC2=CC=CC=C2C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



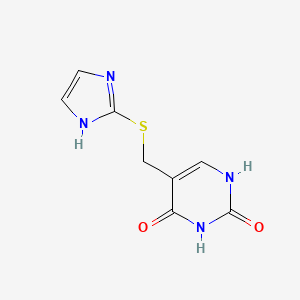
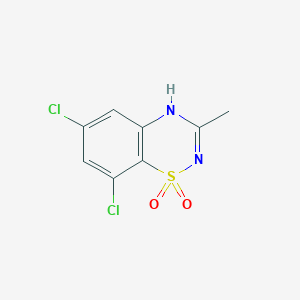
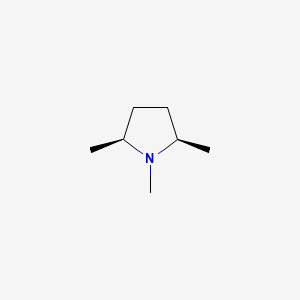



![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
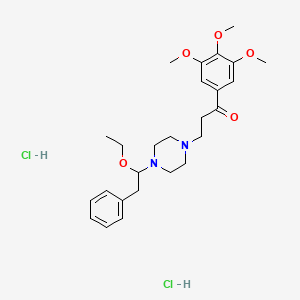
![(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol](/img/structure/B14700689.png)
